3-(Trifluoromethyl)quinoline-8-carboxamide
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Overview
Description
3-(Trifluoromethyl)quinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. The presence of a trifluoromethyl group (-CF₃) in its structure imparts unique chemical and biological properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoline-8-carboxamide typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a trifluoromethyl group. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base .
Another approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluoroquinoline with nitric and sulfuric acids can yield nitro-substituted quinolines, which can then be further functionalized to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Trifluoromethyl iodide (CF₃I) and bases like potassium carbonate (K₂CO₃) are commonly used for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
3-(Trifluoromethyl)quinoline-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tasquinimod: A quinoline-3-carboxamide derivative with anti-angiogenic and immunomodulatory properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Uniqueness
3-(Trifluoromethyl)quinoline-8-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-6-2-1-3-8(10(15)17)9(6)16-5-7/h1-5H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWRIXMTGYKOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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